3-Ethyl-4-glycylpiperazin-2-one is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with an ethyl group and a glycyl moiety, making it a potential candidate for various pharmacological applications. Its structure allows for interactions with biological targets, particularly in medicinal chemistry.
The information regarding 3-Ethyl-4-glycylpiperazin-2-one can be primarily sourced from patent literature and scientific articles that discuss its synthesis, properties, and applications. Notably, patents such as WO2019195609A2 provide insights into its synthesis and potential uses as a modulator of proteolysis .
3-Ethyl-4-glycylpiperazin-2-one is classified under:
The synthesis of 3-Ethyl-4-glycylpiperazin-2-one typically involves reactions that introduce the ethyl and glycyl groups onto the piperazine core. Various methods can be employed, including:
The synthesis often requires specific conditions such as:
For example, the reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with other reagents can yield various substituted piperazines, including 3-Ethyl-4-glycylpiperazin-2-one as an intermediate .
The molecular structure of 3-Ethyl-4-glycylpiperazin-2-one can be represented as follows:
This indicates it contains:
The compound's molecular weight is approximately 172.24 g/mol, which is significant for determining its solubility and reactivity in biological systems.
3-Ethyl-4-glycylpiperazin-2-one can participate in several chemical reactions typical of amines and carbonyl compounds:
Reactions involving this compound are often conducted under controlled conditions to optimize yields and minimize side products. For instance, the presence of acid scavengers may be necessary when using acyl chlorides to prevent unwanted hydrolysis.
The mechanism of action for 3-Ethyl-4-glycylpiperazin-2-one is primarily linked to its interaction with biological targets such as proteins involved in signal transduction pathways. The compound may modulate enzyme activity or receptor binding due to its structural features.
Studies indicate that derivatives of piperazine compounds often exhibit significant biological activity, including antitumor and antimicrobial effects, suggesting that 3-Ethyl-4-glycylpiperazin-2-one could have similar therapeutic potential .
Relevant data on melting points, boiling points, and specific reactivity profiles are essential for practical applications in drug formulation and development.
3-Ethyl-4-glycylpiperazin-2-one has potential applications in:
Piperazine derivatives constitute a privileged scaffold in medicinal chemistry due to their broad-spectrum bioactivity and adaptability in molecular design. These six-membered rings containing two nitrogen atoms serve as key structural components in >20% of approved small-molecule drugs, spanning antimicrobial, antipsychotic, anticancer, and antiviral therapeutic categories. The scaffold’s versatility stems from its ability to adopt multiple protonation states under physiological conditions (pKa ~9.8 for the secondary amine), enabling optimized target engagement through hydrogen bonding and electrostatic interactions [1] [6]. For instance, the fluoroquinolone antibiotic ciprofloxacin incorporates a piperazinyl group critical for DNA gyrase binding, while the antipsychotic ziprasidone relies on piperazine for serotonin receptor (5-HT1A) modulation. The piperazine ring’s semi-rigid structure also facilitates conformational restriction of flexible pharmacophores, enhancing target selectivity and reducing off-target effects [1] [6].
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Drug Class | Representative Drug | Biological Target | Key Piperazine Contribution |
---|---|---|---|
Antibiotics | Ciprofloxacin | DNA gyrase | Enhanced bacterial permeability & binding |
Antipsychotics | Ziprasidone | 5-HT1A/2A receptors | Serotonin affinity modulation |
Anthelmintics | Diethylcarbamazine | Helminth GABA receptors | Parasite-selective neuromuscular paralysis |
Anticancer Agents | Imatinib | BCR-ABL tyrosine kinase | Solubility & ATP-binding pocket interaction |
HIV Protease Inhibitors | Indinavir | HIV-1 protease | Transition-state mimicry |
The piperazine ring exhibits dynamic stereoelectronic properties that underpin its pharmacological utility. X-ray crystallographic analyses confirm that piperazine adopts a chair conformation in solid-state structures, with nitrogen substituents preferentially occupying equatorial positions to minimize 1,3-diaxial steric clashes [1]. This conformation allows the ring’s nitrogen atoms to serve as hydrogen bond donors/acceptors, while the carbon骨架 provides a hydrophobic face. N-substitution patterns critically modulate bioactivity:
Spectroscopic techniques reveal these structural nuances: NMR chemical shifts (δ ~2.5-3.5 ppm for CH2-N) signal electronic environments, while IR stretches (1600-1670 cm⁻¹) differentiate axial/equatorial substituents [1] [4]. Computational analyses further demonstrate that electron-withdrawing groups at C3 (e.g., carbonyls in piperazinones) increase ring polarity by ~30%, enhancing solubility but reducing blood-brain barrier penetration [4].
Table 2: Spectroscopic Signatures of Piperazine Derivatives
Analytical Method | Key Diagnostic Features | Structural Information Revealed |
---|---|---|
NMR (¹H) | δ 2.5-2.8 ppm (N-CH₂-N), δ 3.1-3.4 ppm (N-CH₂-R) | Nitrogen substitution pattern, ring conformation |
IR Spectroscopy | 1600-1670 cm⁻¹ (C=N stretch) | Presence of imino/enol tautomers |
Mass Spectrometry | m/z 134 [M⁺-15] for methylpiperazines | Alkylation degree & fragmentation pathways |
X-ray Crystallography | N-C-C-N torsion angle ~55° | Chair conformation geometry |
Strategic functionalization at the C3 and C4 positions of piperazine enables precise tuning of pharmacological profiles. The introduction of a carbonyl group at C2 (forming piperazin-2-ones) enhances hydrogen-bonding capacity while reducing basicity (pKa shift from ~9.8 to ~7.2), which is advantageous for CNS drug design [1] . Specific modifications include:
Synthetic methodologies for these modifications leverage stereoselective reductive amination between N-protected aminoaldehydes and chiral amino acid esters (e.g., L-alanine methyl ester), achieving >98% ee under optimized conditions . Alternatively, aza-Michael additions employ ethyl 2-bromo-3-methylpropionate with 1-methylpiperazine under basic conditions (K₂CO₃, 60°C), yielding C3-functionalized analogs like ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate [10]. The C3-ethyl/C4-glycyl combination in 3-ethyl-4-glycylpiperazin-2-one merges steric bulk (ethyl) with hydrogen-bonding versatility (glycyl), creating a dual-acting pharmacophore suitable for kinase and protease targeting.
Table 3: Synthetic Routes to C3/C4-Modified Piperazines
Synthetic Strategy | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, -10°C to 0°C | 75-92% | High enantioselectivity (>98% ee) |
TEMPO-Mediated Oxidation | TEMPO (0.1 eq), NaOCl, KBr, 0°C | 85-95% | Chemoselective aldehyde generation |
Aza-Michael Addition | K₂CO₃, CH₃CN, 60°C, 12h | 68-79% | No protecting groups required |
Cyclative Deprotection | H₂, Pd/C (for Cbz) or TFA (for Boc), 25°C | 90-98% | One-pot cyclization & purification |
CAS No.: 1721-59-1
CAS No.: 471-62-5
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: